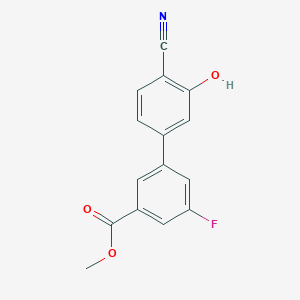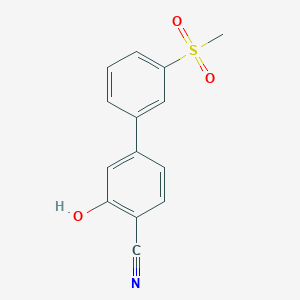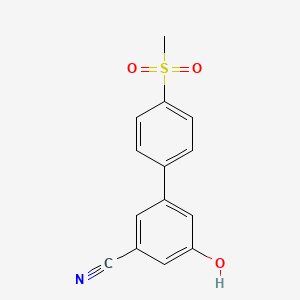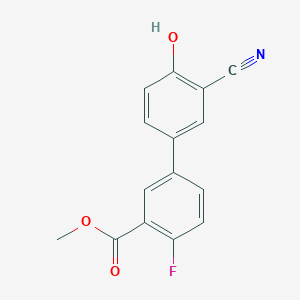
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% (4-CPC-2-CN) is an organic compound belonging to the class of phenols and cyanophenols. It is a yellowish-white solid with a melting point of 80-82 °C and a boiling point of 175-176 °C. 4-CPC-2-CN is used in many scientific research applications due to its wide range of biological and biochemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that its biological and biochemical properties are due to its ability to interact with proteins and enzymes in the body. 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is known to interact with tyrosine kinases, which are enzymes that play a role in cell signaling and regulation. It is also known to interact with other enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is known to have a wide range of effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been shown to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is a useful reagent for laboratory experiments due to its wide range of biological and biochemical properties. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to handle and can be used in a variety of reactions. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is toxic and should be handled with care.
Orientations Futures
There are many potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research can be done to explore its potential applications in the synthesis of drugs, polymers, catalysts, and dyes. Finally, further research can be done to explore its potential toxicity and its environmental impact.
Méthodes De Synthèse
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% can be achieved by a two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium nitrite in the presence of acetic acid to form 3-nitro-4-chlorophenol. The second step involves the reaction of 3-nitro-4-chlorophenol with sodium cyanide in the presence of acetic acid to form 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%. The two-step reaction yields 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% in 95% purity.
Applications De Recherche Scientifique
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of a variety of organic compounds such as 4-chloro-2-cyano-3-phenyl-1-propene, 4-chloro-2-cyano-3-phenyl-1-butene, and 4-chloro-2-cyano-3-phenyl-1-pentene. It is also used in the synthesis of drugs such as thalidomide and imatinib. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers, catalysts, and dyes.
Propriétés
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKBNKNNOUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684952 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261994-29-9 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














